(R)-1-(3-Pyridyl)-1-butanol (R)-1-(3-Pyridyl)-1-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13979713
InChI: InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7,9,11H,2,4H2,1H3/t9-/m1/s1
SMILES:
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

(R)-1-(3-Pyridyl)-1-butanol

CAS No.:

Cat. No.: VC13979713

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(3-Pyridyl)-1-butanol -

Specification

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name (1R)-1-pyridin-3-ylbutan-1-ol
Standard InChI InChI=1S/C9H13NO/c1-2-4-9(11)8-5-3-6-10-7-8/h3,5-7,9,11H,2,4H2,1H3/t9-/m1/s1
Standard InChI Key DDKXACMCFYQHAZ-SECBINFHSA-N
Isomeric SMILES CCC[C@H](C1=CN=CC=C1)O
Canonical SMILES CCCC(C1=CN=CC=C1)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a pyridine ring linked to a four-carbon alcohol chain. The pyridine moiety contributes aromaticity and basicity, while the butanol chain introduces hydrophobicity and stereochemical complexity. Key identifiers include:

PropertyValueSource
IUPAC Name(1R)-1-pyridin-3-ylbutan-1-ol
Canonical SMILESCCCC(C1=CN=CC=C1)O
Isomeric SMILESCCCC@HO
InChI KeyDDKXACMCFYQHAZ-SECBINFHSA-N
PubChem CID58496614

The R configuration at the chiral center (C1 of the butanol chain) distinguishes this enantiomer from its S counterpart, influencing its interaction with biological targets and chiral catalysts.

Synthesis and Stereochemical Control

Asymmetric Reduction Strategies

The synthesis of (R)-1-(3-Pyridyl)-1-butanol likely employs asymmetric reduction of a prochiral ketone precursor, such as 1-(3-pyridyl)-1-butanone. Chiral catalysts like BINAP-Ru complexes or enzymatic systems (e.g., alcohol dehydrogenases) could achieve high enantiomeric excess (ee). For instance, the reduction of 3-pyridyl ketones using Rhodococcus erythropolis alcohol dehydrogenase yields R-configured alcohols with >90% ee.

Resolution Techniques

Racemic mixtures of 1-(3-Pyridyl)-1-butanol may be resolved via chiral chromatography or diastereomeric salt formation. A method analogous to the synthesis of (R)-NNAL—a tobacco-specific nitrosamine metabolite—involves using chiral auxiliaries like 2-(3-pyridyl)-1,3-dithiane to separate enantiomers .

Table 2: Comparative Synthesis Routes

MethodAdvantagesLimitations
Asymmetric CatalysisHigh ee, single-stepCost of chiral catalysts
Enzymatic ReductionMild conditions, eco-friendlySubstrate specificity
Chiral ResolutionApplicable to racematesLow yield, multi-step

Physicochemical Properties

Experimental data for (R)-1-(3-Pyridyl)-1-butanol are sparse, but properties can be extrapolated from analogs:

  • Boiling Point: Estimated at 220–240°C (based on 1-butanol’s bp of 117.7°C and pyridine’s bp of 115.2°C).

  • Solubility: Moderate hydrophilicity due to the hydroxyl group; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Chiral Stability: Susceptible to racemization under acidic/basic conditions, necessitating storage at neutral pH .

Future Research Directions

  • Synthetic Optimization: Develop cost-effective catalytic systems for large-scale production.

  • Biological Screening: Evaluate antimicrobial or anticancer activity in vitro.

  • Thermodynamic Studies: Measure ΔfH° and ΔcH° to refine computational models .

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